molecular formula C19H18N2O4S B13665063 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)nicotinic acid

6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)nicotinic acid

Cat. No.: B13665063
M. Wt: 370.4 g/mol
InChI Key: PQYTVXKREIZPTC-UHFFFAOYSA-N
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Description

6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)nicotinic acid is a compound with the molecular formula C19H18N2O4S and a molecular weight of 370.4 g/mol . This compound is notable for its unique structure, which includes a thiazole ring and a nicotinic acid moiety. It has gained attention in various fields of research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)nicotinic acid typically involves multi-step reactions. One common synthetic route includes the reaction of 3,4-diethoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with nicotinic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)nicotinic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells . The exact pathways involved depend on the specific biological context and the concentration of the compound.

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C19H18N2O4S/c1-3-24-16-8-6-12(9-17(16)25-4-2)18-21-15(11-26-18)14-7-5-13(10-20-14)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23)

InChI Key

PQYTVXKREIZPTC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC=C(C=C3)C(=O)O)OCC

Origin of Product

United States

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